1-(1-Bromopropan-2-yl)-4-fluorobenzene
Overview
Description
1-(1-Bromopropan-2-yl)-4-fluorobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound features a benzene ring substituted with a bromopropyl group and a fluorine atom. It is used in various chemical synthesis processes due to its reactivity and unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromopropan-2-yl)-4-fluorobenzene can be synthesized through a multi-step reaction process. One common method involves the bromination of 1-propyl-4-fluorobenzene using bromine or a brominating agent in the presence of a catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as dichloromethane or chloroform .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromopropan-2-yl)-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, cyanide, or amines under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, sodium cyanide, or primary amines in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetone.
Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran (THF).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of 1-propyl-4-fluorobenzene.
Scientific Research Applications
1-(1-Bromopropan-2-yl)-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways involving halogenated compounds.
Medicine: Utilized in the design and synthesis of potential drug candidates, especially those targeting specific receptors or enzymes.
Industry: Applied in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-Bromopropan-2-yl)-4-fluorobenzene involves its reactivity towards nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The fluorine atom, due to its electronegativity, influences the electronic distribution in the benzene ring, affecting the compound’s reactivity and interaction with other molecules .
Molecular Targets and Pathways:
Nucleophilic Substitution Pathways: The compound reacts with nucleophiles to form new carbon-nucleophile bonds.
Oxidation and Reduction Pathways: The compound undergoes oxidation to form alcohols or ketones and reduction to form hydrocarbons.
Comparison with Similar Compounds
1-(1-Bromopropan-2-yl)benzene: Lacks the fluorine atom, resulting in different reactivity and properties.
4-Fluorobenzyl bromide: Contains a benzyl group instead of a propyl group, leading to variations in chemical behavior.
1-Bromo-4-fluorobenzene: Lacks the propyl group, affecting its reactivity and applications.
Uniqueness: 1-(1-Bromopropan-2-yl)-4-fluorobenzene is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. The combination of these substituents makes it a valuable intermediate in organic synthesis and research .
Properties
IUPAC Name |
1-(1-bromopropan-2-yl)-4-fluorobenzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrF/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCCIVVCMLFKSPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CBr)C1=CC=C(C=C1)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrF | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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